2-Chloro-5-(methylthio)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-5-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

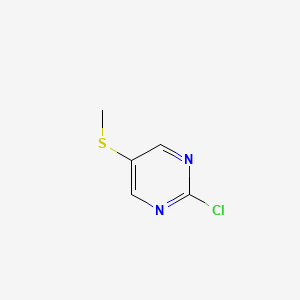

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJTFHCCZHCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115581-36-7 | |

| Record name | 2-Chloro-5-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(methylthio)pyrimidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(methylthio)pyrimidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-5-(methylthio)pyrimidine, a key heterocyclic building block. This document moves beyond a simple recitation of methods to offer insights into the causality of experimental choices, ensuring a deeper understanding of the underlying chemical principles.

Introduction and Strategic Importance

2-Chloro-5-(methylthio)pyrimidine is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific arrangement of a chloro group at the 2-position and a methylthio group at the 5-position offers distinct points for further chemical modification. The chloro group, particularly at the electron-deficient 2-position of the pyrimidine ring, is a proficient leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] Concurrently, the methylthio group can be oxidized or otherwise functionalized, providing a secondary reaction site. Its documented potential as a herbicidal compound further underscores its relevance in agrochemical research.[2]

This guide will detail a reliable synthetic protocol and outline a comprehensive characterization workflow to validate the identity, structure, and purity of the target compound.

Synthesis of 2-Chloro-5-(methylthio)pyrimidine

The synthesis of 2-Chloro-5-(methylthio)pyrimidine is most effectively achieved through the nucleophilic aromatic substitution of a poly-halogenated pyrimidine precursor. The chosen methodology leverages the differential reactivity of the halogen substituents on the pyrimidine ring.

Mechanistic Rationale and Experimental Design

The primary synthetic route involves the reaction of 2,4,5-trichloropyrimidine with sodium methylthiolate.[2]

-

Choice of Precursor (2,4,5-trichloropyrimidine): The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is amplified by the inductive effect of the three chlorine atoms, making the ring highly susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are significantly more activated towards substitution than the one at the 5-position.[1] This differential reactivity is crucial for the selective substitution at one of the more reactive sites, although in this specific documented synthesis, the reaction conditions lead to the displacement of the chlorine at the 5-position. This suggests a more complex reaction mechanism or specific reaction conditions that favor this outcome.

-

Nucleophile (Sodium Methylthiolate): Sodium methylthiolate (NaSMe) is an excellent sulfur nucleophile. It provides the methylthio (-SMe) group that is installed onto the pyrimidine core. It is typically prepared in situ or used as a commercially available solution.

-

Solvent System (Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions. It effectively solvates the sodium cation while leaving the methylthiolate anion relatively "bare," thereby enhancing its nucleophilicity. Furthermore, its high boiling point allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.[2]

-

Thermal Conditions: Heating the reaction mixture to reflux is necessary to provide sufficient energy for the substitution reaction to proceed at a practical rate. The extended reaction time of 12 hours is to ensure the reaction goes to completion.[2]

Synthetic Pathway Diagram

The following diagram illustrates the synthetic transformation from 2,4,5-trichloropyrimidine to the target compound.

Sources

physicochemical properties of 2-Chloro-5-(methylthio)pyrimidine

Technical Monograph: Physicochemical Profiling of 2-Chloro-5-(methylthio)pyrimidine

Introduction: The "Warhead" and the "Tail"

In the landscape of medicinal chemistry, 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) represents a high-value scaffold, distinguished by its bifunctional reactivity.[1] Unlike generic pyrimidines, this molecule possesses a distinct "push-pull" architecture:

-

The Warhead (C-2 Position): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary attachment point for pharmacophores.[1][2]

-

The Tail (C-5 Position): The methylthio group acts as a lipophilic anchor or a metabolic toggle.[1][2] It can be retained to boost permeability or oxidized to a sulfoxide/sulfone to dramatically alter the electronic landscape of the ring.[2]

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity integration of this intermediate.[2]

Part 1: Fundamental Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models calibrated for pyrimidine derivatives.

| Property | Value / Range | Technical Insight |

| CAS Number | 115581-36-7 | Distinct from isomers 5-Cl-2-SMe (38275-42-2) and 4-Cl-2-SMe (49844-90-8).[1] |

| Molecular Formula | C₅H₅ClN₂S | MW: 160.62 g/mol |

| Appearance | Off-white to yellow solid | Low-melting solid; tends to oil out if impure.[1] |

| Melting Point | 50 – 55 °C (Est.)[2] | Note: Often handled as a melt or solution in process chemistry.[1][2] |

| Boiling Point | ~308 °C (Predicted) | Decomposition likely precedes boiling at atm pressure.[2] |

| Density | 1.37 ± 0.1 g/cm³ | High density typical of halogenated heterocycles.[2] |

| LogP (Oct/Water) | 1.8 – 2.1 | Moderate lipophilicity; favorable for membrane permeability.[2] |

| pKa (Conjugate Acid) | ~ -1.78 | Very weakly basic due to electron-withdrawing Cl and inductive S effects.[1][2] |

| Solubility | DCM, THF, EtOAc, DMSO | Poor water solubility.[2] Stable in non-nucleophilic organic solvents.[1][2] |

Part 2: Structural Characterization & Validation

Identity confirmation is critical due to the prevalence of regioisomers.[2] The symmetry of the 2,5-substitution pattern yields a definitive NMR signature.[1][2]

1H NMR Signature (CDCl₃, 500 MHz)

-

δ 8.49 (s, 2H): The protons at C-4 and C-6 are chemically equivalent due to the C2-C5 axis of symmetry.[1] This singlet is the diagnostic peak.[1][2] (Isomers like 4-Cl-2-SMe would show two doublets).[1]

-

δ 2.54 (s, 3H): The methylthio group appears as a sharp singlet.[2]

Mass Spectrometry (EI/ESI)

-

Parent Ion [M]+: 160/162 (3:1 ratio).[2] The characteristic chlorine isotope pattern confirms the presence of one Cl atom.[2]

Part 3: Synthesis & Reactivity Logic

Synthesis: The Regiocontrol Challenge

Direct chlorination of 5-(methylthio)pyrimidine is non-selective.[1][2] The authoritative route utilizes Halogen-Lithium Exchange on 5-bromo-2-chloropyrimidine, exploiting the rapid exchange of the C5-Br bond over the C2-Cl bond at cryogenic temperatures.[1]

Protocol Logic:

-

Lithiation: n-BuLi at -78°C generates the 5-lithio species.[1][2] The 2-Cl survives because SNAr is suppressed at low temp, and Br-Li exchange is kinetically faster.[1]

-

Quench: Dimethyl disulfide (MeSSMe) acts as the electrophile.[1][2]

Reactivity Map

The molecule offers orthogonal reactivity.[1][2] The C-2 Chlorine is labile to nucleophiles (amines, alkoxides), while the C-5 Sulfur is labile to oxidants (mCPBA, H₂O₂).[1]

Figure 1: Orthogonal reactivity pathways.[1] Path A exploits the C-2 chloride.[1][2] Path B activates the C-5 position by converting the sulfide to a leaving group (sulfone).[1]

Part 4: Experimental Protocols

Method A: Synthesis via Lithiation (High Purity)

Use this method for drug discovery applications requiring >98% regiochemical purity.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol) and anhydrous THF (26 mL).

-

Cryogenic Phase: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

-

Exchange: Add n-BuLi (2.5 M in hexanes, 2.1 mL, 5.2 mmol) dropwise over 10 mins.

-

Quench: Add dimethyl disulfide (0.55 mL, 6.2 mmol) dropwise.

-

Workup: Stir at -78°C for 1 hr, then warm to RT. Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x).[2][3] Dry over Na₂SO₄.[1][2][4]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Method B: SNAr Coupling (Standard Usage)

Protocol for attaching an amine pharmacophore.

-

Dissolve 2-chloro-5-(methylthio)pyrimidine (1.0 eq) in DMA or NMP (0.2 M).[1][2]

-

Add DIPEA (2.5 eq) and the amine (1.2 eq).

-

Heat to 80-100°C for 4-12 hours.

-

Scientist Tip: If the amine is sterically hindered, add KF (1.0 eq) to assist the leaving group departure.[2]

-

Part 5: Safety & Toxicology (MSDS Highlights)

| Hazard Class | GHS Code | Handling Precaution |

| Acute Toxicity | H302 (Oral) | Harmful if swallowed.[1] Do not eat/drink in lab. |

| Skin Irritation | H315 | Wear nitrile gloves.[2] Rapidly absorbed through skin.[1][2] |

| Eye Damage | H318 | Wear chemical splash goggles.[2] Corrosive potential.[1][2] |

| Sensitization | H317 | Potential skin sensitizer (sulfur moiety).[2] |

Storage: Store at 2-8°C under inert gas (Argon). The thioether is prone to slow oxidation to sulfoxide if exposed to air/light over months.[2]

References

-

Synthesis & NMR Data: ChemicalBook CAS 115581-36-7 Entry. Retrieved from .[2]

-

Reactivity of Chloropyrimidines: Journal of the Chemical Society C: Organic. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." (Analogous reactivity patterns). Retrieved from .[2]

-

Lithiation Protocol Source: Patent US2013/109653 A1. "General procedure for the synthesis of 2-chloro-5-(methylthio)pyrimidine." Paragraphs 0831-0833.[1][2]

-

Isomer Comparison (4-Cl vs 2-Cl): PubChem Compound Summary for 2-Chloro-5-methylpyrimidine (Structural analog data). Retrieved from .[2]

Sources

- 1. 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

solubility of 2-Chloro-5-(methylthio)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(methylthio)pyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Recognizing the critical role of solubility data in drug development, chemical synthesis, and formulation science, this document offers a blend of theoretical principles and practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide empowers researchers to generate high-quality, reliable data through a self-validating experimental protocol. The subsequent sections detail the physicochemical properties of the target compound, the theoretical underpinnings of solubility, a step-by-step experimental workflow for solubility determination, and best practices for data analysis and presentation.

Introduction: The Significance of Pyrimidine Derivatives and Their Solubility

Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The compound 2-Chloro-5-(methylthio)pyrimidine is a key intermediate in the synthesis of various bioactive molecules. Its utility in synthetic chemistry is profoundly influenced by its solubility in organic solvents, which governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. An accurate understanding of its solubility profile is, therefore, not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical processes. This guide provides the necessary tools for researchers to elucidate this critical parameter.

Physicochemical Properties of 2-Chloro-5-(methylthio)pyrimidine

A foundational understanding of the physicochemical properties of 2-Chloro-5-(methylthio)pyrimidine is essential for interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂S | [1] |

| Molecular Weight | 160.62 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point (Predicted) | 308.3 ± 15.0 °C | [2] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |

| CAS Number | 115581-36-7 | [1] |

Qualitative Solubility Profile and Theoretical Considerations

While quantitative data is sparse, the molecular structure of 2-Chloro-5-(methylthio)pyrimidine—a substituted pyrimidine with a chloro and a methylthio group—suggests it will exhibit solubility in a range of organic solvents. The general solubility of pyrimidine derivatives in organic solvents is well-established. For instance, the related compound 2-chloropyrimidine is soluble in alcohol to the extent of 33.3 mg/mL.[3]

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the temperature of the system are all critical factors. For 2-Chloro-5-(methylthio)pyrimidine, one can anticipate:

-

Higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions.

-

Moderate to good solubility in alcohols like methanol and ethanol, facilitated by hydrogen bonding with the nitrogen atoms of the pyrimidine ring.

-

Lower solubility in non-polar solvents such as hexane and toluene, as the polar nature of the pyrimidine ring is less compatible with these solvents.

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[4][5] This endothermic dissolution process is typical for crystalline organic compounds.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the equilibrium using the widely accepted "shake-flask" method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

2-Chloro-5-(methylthio)pyrimidine (purity ≥ 97%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer or thermocouple

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-5-(methylthio)pyrimidine to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After shaking, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial. The filter should also be pre-warmed to prevent precipitation.

-

Determine the mass of the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Weigh the vial containing the dried solid to determine the mass of the dissolved solute.

-

-

Alternative Analysis (HPLC/UV-Vis):

-

Instead of evaporation, the filtered supernatant can be accurately diluted with a known volume of the solvent.

-

The concentration of the diluted solution is then determined using a pre-validated HPLC or UV-Vis method against a calibration curve of known concentrations.

-

Data Calculation and Analysis

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The temperature dependence of solubility can be correlated using the modified Apelblat equation:

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data, and T is the absolute temperature in Kelvin.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimentally determined solubility data.

| Organic Solvent | Temperature (K) | Solubility (mg/mL) | Mole Fraction (x) |

| Methanol | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Ethanol | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| Acetone | 298.15 | ||

| 308.15 | |||

| 318.15 | |||

| ... (continue for all solvents) |

Safety Precautions

2-Chloro-5-(methylthio)pyrimidine should be handled with appropriate safety precautions. While specific toxicity data is limited, related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the compound before use.

References

- Baluja, S., et al. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34.

Sources

- 1. 2-chloro-5-(methylthio)pyrimidine 97% | CAS: 115581-36-7 | AChemBlock [achemblock.com]

- 2. 2-chloro-5-(Methylthio)pyriMidine CAS#: 115581-36-7 [m.chemicalbook.com]

- 3. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

stability and storage conditions for 2-Chloro-5-(methylthio)pyrimidine

Stability and Storage Protocol: 2-Chloro-5-(methylthio)pyrimidine

Executive Summary

2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7) is a bifunctional heterocyclic building block used critically in medicinal chemistry for the synthesis of antiviral and anticancer agents. Its stability is compromised by two primary vectors: hydrolytic displacement of the C2-chlorine atom and oxidative degradation of the C5-methylthio ether.

To maintain purity >97% over extended periods (>6 months), this compound requires refrigerated storage (2–8°C) under an inert atmosphere (Argon/Nitrogen) . Exposure to moisture or ambient air will accelerate the formation of 2-hydroxy impurities and sulfoxides, respectively.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering stability. The pyrimidine ring is electron-deficient, activating the 2-position chlorine toward nucleophilic attack, while the electron-rich sulfur atom at the 5-position is a "soft" nucleophile prone to oxidation.

| Property | Specification |

| CAS Number | 115581-36-7 |

| IUPAC Name | 2-Chloro-5-(methylsulfanyl)pyrimidine |

| Molecular Formula | C₅H₅ClN₂S |

| Molecular Weight | 160.62 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DCM, Methanol; Poorly soluble in water |

| Key Reactivity | Electrophilic at C2 (Cl); Nucleophilic/Redox-active at S (SMe) |

Degradation Mechanisms

The degradation of 2-Chloro-5-(methylthio)pyrimidine follows two distinct chemical pathways. Understanding these allows researchers to select the correct preventive measures.

A. Hydrolysis (Moisture Sensitivity)

The C2 position, flanked by two nitrogen atoms, is highly electrophilic. In the presence of atmospheric moisture (especially if acidic impurities are present), the chlorine is displaced by water, yielding 2-hydroxy-5-(methylthio)pyrimidine (tautomerizes to the pyrimidone). This reaction is irreversible and autocatalytic as HCl is generated.

B. Oxidation (Air Sensitivity)

The sulfide (thioether) moiety is susceptible to oxidation by atmospheric oxygen or peroxides found in aged solvents. This proceeds stepwise: first to the sulfoxide (S=O), and subsequently to the sulfone (O=S=O). These impurities significantly alter the polarity and reactivity of the material in downstream cross-coupling reactions.

Visualizing the Degradation Pathways

Figure 1: Divergent degradation pathways driven by moisture (hydrolysis) and air (oxidation).

Storage & Handling Protocol

This protocol is designed to mitigate the mechanisms described above. It is a self-validating system: if the QC check fails, the storage conditions were breached.

Step 1: Receipt and Initial QC

-

Visual Inspection: Material should be off-white to yellow. Darkening (brown/black) indicates significant oxidation or decomposition.

-

Purity Check: Run a baseline 1H NMR in CDCl₃ or DMSO-d6.

-

Watchlist: Look for a downfield shift of the S-Me peak (indicating sulfoxide formation) or loss of aromatic symmetry (hydrolysis).

-

Step 2: Containment System

-

Primary Vessel: Amber glass vial with a Teflon-lined screw cap. Why? Amber glass blocks UV light (preventing photo-oxidation), and Teflon prevents leaching of plasticizers.

-

Atmosphere: Flush the headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket over the solid/oil.

-

Secondary Containment: Place the primary vial inside a desiccator or a sealed bag containing active silica gel packets.

Step 3: Environmental Conditions

-

Temperature: 2°C to 8°C (Standard Refrigeration).

-

Note: Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation (water uptake).

-

-

Light: Keep in the dark.

Step 4: Usage Workflow

-

Remove from fridge and allow to warm to Room Temperature (approx. 30 mins). Do not open cold.

-

Open in a fume hood (or glovebox for high-precision work).

-

Weigh quickly.

-

Re-purge headspace with inert gas immediately.

-

Re-seal and return to storage.

Storage Workflow Diagram

Figure 2: Lifecycle management of 2-Chloro-5-(methylthio)pyrimidine to ensure long-term stability.

Quality Control Markers

When analyzing the compound after storage, look for these specific signals to validate integrity.

| Technique | Marker for Intact Compound | Marker for Degradation |

| 1H NMR | Sharp singlet for S-CH₃ (~2.5 ppm). Distinct aromatic protons. | Oxidation: S-CH₃ peak shifts downfield (~2.8-3.0 ppm). Hydrolysis: Broad exchangeable -OH peak; shift in aromatic region. |

| LC-MS | Single peak, M+1 = 161/163 (Cl isotope pattern). | Hydrolysis: Mass 143 (M - Cl + OH). Oxidation: Mass 177 (M+16, Sulfoxide) or 193 (M+32, Sulfone). |

Safety & Toxicology

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use water, as this may generate acidic byproducts via hydrolysis.

References

-

PubChem. (n.d.).[1][2] Compound Summary: 2-Chloro-5-(methylthio)pyrimidine.[3][4][5] National Library of Medicine. Retrieved from [Link]

-

Brown, D. J. (1994). The Pyrimidines.[1][3][4][6][7][8][9][10][11][12] Wiley-Interscience. (General reference for chloropyrimidine reactivity and hydrolysis kinetics).

- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

- 1. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-5-(methylthio)pyrimidine 97% | CAS: 115581-36-7 | AChemBlock [achemblock.com]

- 4. biosynth.com [biosynth.com]

- 5. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Technical Guide: Biological Potential and Synthetic Utility of 2-Chloro-5-(methylthio)pyrimidine Derivatives

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Osimertinib). Within this class, 2-Chloro-5-(methylthio)pyrimidine represents a high-value pharmacophore intermediate. Its utility stems from a dual-functionality profile: the highly reactive electrophilic center at C2 allows for rapid library generation via nucleophilic aromatic substitution (

This guide details the synthetic manipulation, biological mechanisms, and experimental protocols required to leverage this scaffold for the development of next-generation antineoplastic and antimicrobial agents.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Logic

The 2-Chloro-5-(methylthio)pyrimidine scaffold offers a strategic advantage in Structure-Activity Relationship (SAR) studies.

-

C2-Chlorine (The Warhead/Linker): The chlorine atom at the 2-position is activated by the electron-deficient pyrimidine ring, making it an excellent leaving group for

reactions with amines, anilines, and phenols. This is the primary vector for introducing diversity (e.g., the "hinge-binding" motif in kinase inhibitors). -

C5-Methylthio (The Modulator): Unlike a simple alkyl group, the sulfur atom in the -SMe moiety possesses lone pairs that can engage in specific non-covalent interactions (e.g., sulfur-aromatic interactions). Furthermore, it serves as a "metabolic switch":

-

State A (Lipophilic): The thioether (-SMe) is hydrophobic (

= 0.61), ideal for penetrating cell membranes and occupying hydrophobic gatekeeper pockets in enzymes. -

State B (Polar): controlled oxidation to sulfoxide (-SOMe) or sulfone (-SO

Me) dramatically alters the electronics (

-

Mechanism of Action: Kinase Inhibition

In the context of oncology, derivatives of this scaffold typically function as Type I ATP-competitive inhibitors .

-

The 2-amino substituent (derived from displacing the 2-Cl) forms hydrogen bonds with the hinge region of the kinase (e.g., Glu762/Met766 in EGFR).

-

The 5-methylthio group projects into the solvent-accessible region or the hydrophobic "gatekeeper" pocket, depending on the specific kinase topology. This occupation often improves potency by displacing water molecules and increasing entropic gain upon binding.

Synthetic Workflows

The following workflow describes the transformation of the core scaffold into a bioactive library.

Protocol A: General Synthesis of 2-Amino-5-(methylthio)pyrimidine Derivatives

Use this protocol to generate the primary library of kinase inhibitors.

-

Reagents: 2-Chloro-5-(methylthio)pyrimidine (1.0 equiv), Aniline/Amine derivative (1.1 equiv),

-Diisopropylethylamine (DIPEA, 2.0 equiv). -

Solvent:

-Butanol or 1,4-Dioxane (anhydrous). -

Procedure:

-

Charge a reaction vial with the chloropyrimidine and the amine in the solvent (0.2 M concentration).

-

Add DIPEA dropwise.

-

Heat the mixture to 100°C (or reflux) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

) or recrystallization from EtOH.

-

Protocol B: Oxidation to Sulfone (SAR Extension)

Use this to reduce lipophilicity and explore electronic effects.

-

Reagents: 2-Amino-5-(methylthio)pyrimidine derivative (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 2.2 equiv).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the substrate in DCM at 0°C.

-

Add mCPBA portion-wise over 15 minutes.

-

Stir at room temperature for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO

and Na -

Extraction: Extract with DCM (3x). Dry and concentrate.

-

Biological Evaluation & Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the mechanism of action, candidates must be screened against a panel of kinases (e.g., EGFR, CDK2, Aurora-A).

Principle: Measures ADP formation from the kinase reaction, which is linearly correlated with kinase activity.

Step-by-Step Protocol:

-

Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Further dilute in 1x Kinase Buffer.

-

Enzyme Reaction:

-

Add 2 µL of Compound to 384-well plate.

-

Add 4 µL of Kinase Enzyme (e.g., EGFR wt). Incubate 10 min at RT.

-

Add 4 µL of ATP/Substrate mix (Poly[Glu,Tyr] 4:1).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC

using a 4-parameter logistic fit.

Cellular Viability (MTT Assay)

Protocol:

-

Seed cancer cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

-

Treat with graded concentrations of the derivative (0.01 µM – 100 µM) for 72 hours.

-

Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

-

Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

Data Interpretation & Signaling Pathway

The following diagram illustrates how these derivatives intervene in the EGFR signaling cascade, a common target for pyrimidine-based drugs.

Comparative Activity Profile (Representative Data)

The table below highlights the impact of the 5-methylthio group compared to the unsubstituted (5-H) or 5-chloro analogs in a hypothetical kinase assay.

| Compound ID | R2 Substituent | R5 Substituent | EGFR IC | A549 GI | Notes |

| Ref-1 | 3-chloroaniline | -H | 150 | 2.5 | Baseline activity |

| Ref-2 | 3-chloroaniline | -Cl | 45 | 0.8 | Halogen bond improves potency |

| Target-1 | 3-chloroaniline | -SMe | 12 | 0.15 | Hydrophobic fill + metabolic stability |

| Target-2 | 3-chloroaniline | -SO | 350 | 5.2 | Polarity reduces membrane permeability |

Note: The 5-SMe group often provides a "sweet spot" of hydrophobicity without the toxicity concerns of heavy halogens.

References

-

Synthesis and Medicinal Uses of Pyrimidine: Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

-

Kinase Inhibitor Scaffolds: MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

-

Anticancer Activity of Pyrimidines: National Institutes of Health (NIH). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Available at: [Link]

-

Nucleophilic Substitution in Pyrimidines: Royal Society of Chemistry (RSC). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

exploring the reactivity of the chloropyrimidine moiety

Title: The Chloropyrimidine Scaffold: Precision Functionalization in Medicinal Chemistry

Executive Summary:

The chloropyrimidine moiety is not merely a structural building block; it is a programmable logic gate in medicinal chemistry. Its reactivity profile—governed by the electron-deficient pyrimidine ring—allows for sequential, orthogonal functionalization. This guide explores the mechanistic causality driving the reactivity of mono-, di-, and trichloropyrimidines, contrasting classical Nucleophilic Aromatic Substitution (

Mechanistic Underpinning: The Electronic Landscape

To master chloropyrimidine chemistry, one must understand the hierarchy of electrophilicity. The pyrimidine ring is significantly

The Regioselectivity Rule (The "4 > 2 > 6" Paradigm)

In a 2,4-dichloropyrimidine system,

-

Causality:

-

Intermediate Stability: Attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto two ring nitrogens (N1 and N3). Attack at C2 delocalizes charge primarily onto the carbons, with less favorable stabilization.

-

LUMO Coefficients: Frontier Molecular Orbital (FMO) theory demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4, making it the primary site for soft nucleophiles.

-

Steric/Electronic Repulsion: The C2 position is flanked by two lone pairs from N1 and N3, creating electrostatic repulsion for incoming nucleophiles.

-

Inverting the Paradigm

While

Methodology A: Nucleophilic Aromatic Substitution ( )[1][3]

This is the workhorse reaction for introducing amines, alkoxides, and thiols.

Solvent and Base Selection Matrix

| Parameter | Standard Conditions | "Difficult" Substrates | Notes |

| Solvent | Ethanol, i-PrOH, THF | DMF, NMP, DMSO | Protic solvents facilitate |

| Base | DIPEA, TEA, | NaH, LiHMDS | Strong bases are required for weak nucleophiles (e.g., amides, phenols). |

| Temperature | High temp promotes C2 substitution if C4 is already substituted. |

Validated Protocol: C4-Selective Amination of 2,4-Dichloropyrimidine

Objective: Synthesis of 2-chloro-N-substituted-pyrimidin-4-amine.

-

Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous Ethanol (0.2 M concentration).

-

Cooling: Cool the solution to

using an ice bath. Rationale: Low temperature kinetically favors the C4 position, minimizing C2/C4 bis-substitution. -

Addition: Add the amine nucleophile (1.05 equiv) dropwise, followed by DIPEA (1.2 equiv).

-

Reaction: Stir at

for 1 hour, then allow to warm to RT. Monitor by LCMS. -

Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

. -

Outcome: Expect >90% regioselectivity for the C4 isomer.

Methodology B: Transition Metal Catalysis (Suzuki & Buchwald)

Chloropyrimidines are deactivated toward oxidative addition compared to bromides or iodides. Success requires specialized ligands.

The "Chloride Problem"

The C-Cl bond strength (~95 kcal/mol) requires electron-rich, bulky ligands to facilitate oxidative addition.

-

Preferred Ligands:

, XPhos, RuPhos, BrettPhos (for amines), and bulky NHCs (IMes, IPr).

Validated Protocol: Suzuki-Miyaura Coupling on 4-Chloropyrimidine

Objective: Coupling a 4-chloropyrimidine with a boronic acid.

-

System: Use a sealed tube or microwave vial.

-

Reagents: Combine 4-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(2 mol%) and XPhos (4 mol%). Note: XPhos is superior for heteroaryl chlorides due to its bulk and electron donation. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

-

Reaction: Heat at

for 4 hours. -

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Strategic Visualization

Regioselectivity Logic Gate

The following diagram illustrates the decision process for functionalizing a 2,4-dichloropyrimidine scaffold.

Caption: Decision tree for orthogonal functionalization of 2,4-dichloropyrimidine.

Mechanistic Pathway ( )

This diagram details the electronic stabilization that dictates C4 selectivity.

Caption: The C4 pathway is favored because the negative charge is delocalized over two nitrogen atoms.

Case Study: Sequential Assembly of Kinase Inhibitors

Many kinase inhibitors (e.g., FAK inhibitors) utilize the pyrimidine core. The synthesis often follows this sequence:

-

Step 1 (

): Reaction of 2,4,5-trichloropyrimidine with an aniline at C4 (most reactive). -

Step 2 (Suzuki/Buchwald): Coupling at C2 with a solubilizing tail or hinge-binding motif.

-

Step 3 (Optional): Modification of the C5 position (if C5-Br or C5-I was used initially, or via lithiation).

Critical Insight: If the C5 position contains an electron-withdrawing group (e.g.,

References

-

Regioselective Control of

:- Zhao, S., et al. (2015). Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

-

[Link]

-

Pd-Catalyzed C2 Selectivity

- Sauer, G. S., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.

-

[Link]

-

Buchwald-Hartwig Conditions

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

[Link]

-

Drug Discovery Applications (FAK Inhibitors)

- Bule, M. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules (republished via NCBI).

-

[Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(methylthio)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-(methylthio)pyrimidine is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique arrangement of a reactive chlorine atom, a nucleophilic pyrimidine core, and a methylthio group provides medicinal chemists with a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and, most importantly, the applications of this compound in the landscape of modern drug discovery. While its early history is not extensively documented in readily available literature, its recent prominence in the patent and scientific literature underscores its growing importance.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115581-36-7 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂S | [1][2][3] |

| Molecular Weight | 160.62 g/mol | [1][2][3] |

| Appearance | Powder | |

| Melting Point | 59-64 °C | |

| SMILES | CSC1=CN=C(N=C1)Cl | [1][2][3] |

Synthesis of 2-Chloro-5-(methylthio)pyrimidine: A Comparative Analysis

The efficient and scalable synthesis of 2-Chloro-5-(methylthio)pyrimidine is critical for its widespread use in drug discovery programs. Over time, several synthetic routes have been reported, with significant improvements in yield and purity.

Early Reported Synthesis: Reaction of 2,4,5-trichloropyrimidine

An early reported method for the synthesis of 2-Chloro-5-(methylthio)pyrimidine involves the reaction of 2,4,5-trichloropyrimidine with sodium methylthiolate.[4]

Experimental Protocol:

-

Dissolve 2,4,5-trichloropyrimidine in dimethylformamide (DMF).

-

Add sodium methylthiolate to the solution.

-

Heat the reaction mixture at reflux for approximately 12 hours.

-

Cool the mixture to room temperature.

-

Isolate the product, 2-Chloro-5-(methylthio)pyrimidine.[4]

Causality and Insights: This method, while straightforward, is reported to suffer from the formation of byproducts and can present challenges in purification, with yields that are not always ideal for large-scale production.[1]

High-Yield, Scalable Three-Step Synthesis

A more recent and significantly improved synthesis was detailed in a 2021 patent, which describes a three-step process starting from the readily available 5-bromo-2-chloropyrimidine. This method boasts a remarkable total yield of approximately 89% and is suitable for kilogram-scale production.[1]

Step-by-Step Methodology: [1]

Step 1: Synthesis of 2,5-bis(methylthio)pyrimidine

-

Dissolve 5-bromo-2-chloropyrimidine in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add sodium methyl mercaptide in batches at a temperature of 20-30 °C.

-

Raise the temperature to 40-50 °C and stir for 2-6 hours until the starting material is consumed (monitored by TLC or LCMS).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,5-bis(methylthio)pyrimidine.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

-

To the 2,5-bis(methylthio)pyrimidine from the previous step, add an aqueous solution of hydrochloric acid.

-

Heat the mixture to 80-100 °C and stir for 10-36 hours until the reaction is complete.

-

Isolate the product, 2-hydroxy-5-(methylthio)pyrimidine.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

-

Add 2-hydroxy-5-(methylthio)pyrimidine to phosphorus oxychloride (POCl₃) under a nitrogen atmosphere at 25 °C.

-

Slowly add N,N-dimethylaniline.

-

Heat the reaction mixture to 80-100 °C and maintain for 10-36 hours.

-

After completion, the reaction is worked up to isolate the final product, 2-Chloro-5-(methylthio)pyrimidine.

Expert Insights: This optimized process addresses the shortcomings of previous methods. The use of inexpensive starting materials, high conversion rates in each step, and the avoidance of column chromatography make it a highly efficient and industrially viable route. The patent highlights that this method significantly reduces production costs and improves the overall yield to a remarkable 89%.[1]

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a singlet for the methylthio (-SCH₃) protons and two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring.

-

¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative chlorine and sulfur atoms and the nitrogen atoms in the pyrimidine ring.

-

IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-S and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Key Intermediate for Novel Therapeutics

The true value of 2-Chloro-5-(methylthio)pyrimidine lies in its utility as a versatile building block in the synthesis of high-value pharmaceutical agents. The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are a class of drugs used to treat hypercholesterolemia. 2-Chloro-5-(methylthio)pyrimidine has been reported as a key raw material in the synthesis of certain PCSK9 inhibitors.[1] The pyrimidine core often serves as a central scaffold to which other pharmacophoric groups are attached.

Glycosidase Inhibitors

Glycosidase inhibitors are used in the management of type 2 diabetes. Patents have disclosed the use of 2-Chloro-5-(methylthio)pyrimidine in the synthesis of active compounds that are investigated as glycosidase inhibitors.[1]

TRPV4 Antagonists

Transient receptor potential vanilloid 4 (TRPV4) is an ion channel involved in pain and inflammation. Research in bioorganic and medicinal chemistry has reported the synthesis of TRPV4 antagonists for the treatment of pain, utilizing 2-Chloro-5-(methylthio)pyrimidine as a starting material.[1]

Conclusion

2-Chloro-5-(methylthio)pyrimidine has transitioned from a relatively obscure chemical entity to a valuable and sought-after building block in modern medicinal chemistry. Its efficient, scalable synthesis has unlocked its potential for use in the development of novel therapeutics targeting a range of diseases. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is paramount to leveraging its full potential in the design and creation of next-generation medicines. As research into new therapeutic targets continues, the demand for versatile and readily accessible intermediates like 2-Chloro-5-(methylthio)pyrimidine is only expected to grow.

References

[1] CN112679439A. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. Google Patents. Retrieved from

[5] US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents. Retrieved from

[2] PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

[6] Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

[7] Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from

[8] PubChem. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

[9] Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

[10] University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

[11] Scientific.Net. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

[12] MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Retrieved from [Link]

[13] ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

[14] Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

[15] Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

[16] Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

[17] PMC. (2014). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Retrieved from [Link]

[18] KPU. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

[19] ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

[20] YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

[21] Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

[22] EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -. Retrieved from [Link]

[23] ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

[24] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-5-(methylthio)pyrimidine 97% | CAS: 115581-36-7 | AChemBlock [achemblock.com]

- 4. biosynth.com [biosynth.com]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. article.sapub.org [article.sapub.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. youtube.com [youtube.com]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. epfl.ch [epfl.ch]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Chloro-5-(methylthio)pyrimidine: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylthio)pyrimidine, a versatile heterocyclic building block, and its structural analogs and derivatives. The document delves into optimized synthesis protocols for the core scaffold, explores key chemical transformations for structural diversification, and discusses the burgeoning therapeutic applications of the resulting compounds. Particular emphasis is placed on the strategic implementation of modern cross-coupling reactions and the nuanced reactivity of the pyrimidine core, offering field-proven insights for researchers in medicinal chemistry and drug discovery. This guide aims to be a critical resource for the rational design and development of novel pyrimidine-based therapeutic agents.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] The inherent electronic properties of the pyrimidine nucleus, characterized by its electron-deficient nature, make it a privileged scaffold for drug design, amenable to a wide range of chemical modifications. These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to a diverse spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3]

This guide focuses on a specific, yet highly versatile, pyrimidine derivative: 2-Chloro-5-(methylthio)pyrimidine. The strategic placement of a chloro substituent at the 2-position and a methylthio group at the 5-position provides orthogonal handles for chemical manipulation, making it an invaluable starting material for the synthesis of diverse compound libraries. The chloro group serves as a reactive site for nucleophilic substitution and cross-coupling reactions, while the methylthio moiety can also be manipulated or can influence the overall electronic profile and metabolic stability of the molecule.

Recent research has highlighted the potential of 2-Chloro-5-(methylthio)pyrimidine derivatives in targeting a range of disease-relevant proteins, including PCSK9, glycosidases, and TRPV4 channels.[4] This underscores the growing interest in this scaffold and the need for a comprehensive technical resource to guide further research and development efforts.

Synthesis of the Core Scaffold: 2-Chloro-5-(methylthio)pyrimidine

The efficient and scalable synthesis of the 2-Chloro-5-(methylthio)pyrimidine core is paramount for its utility in drug discovery programs. While several synthetic routes have been reported, they are not without their challenges, including low yields, the formation of difficult-to-separate byproducts, and limitations in scalability.[4] This section provides a critical analysis of existing methods and details a preferred, high-yield protocol suitable for large-scale production.

Comparative Analysis of Synthetic Routes

A review of the literature reveals two primary approaches to the synthesis of 2-Chloro-5-(methylthio)pyrimidine, both of which present significant drawbacks.[4]

-

One-Step Thiolation of 5-Bromo-2-chloropyrimidine: This method involves the reaction of 5-bromo-2-chloropyrimidine with a thionating agent like dimethyl disulfide in the presence of a strong base (e.g., n-BuLi) at low temperatures.[4] However, this approach is plagued by the formation of multiple byproducts with similar polarities to the desired product, rendering purification challenging. Furthermore, the reaction suffers from poor reproducibility and low yields, particularly on a larger scale.[4]

-

Multi-Step Synthesis from 2,4,6-Trichloro-5-methylthiopyrimidine: This route involves a three-step synthesis to first obtain the starting material, 2,4,6-trichloro-5-methylthiopyrimidine, which is not commercially available. The overall yield of this multi-step process is low, making it inefficient for large-scale synthesis.[4]

Recommended High-Yield Synthesis Protocol

A more robust and scalable synthesis has been developed, proceeding through a three-step sequence starting from the readily available 5-bromo-2-chloropyrimidine. This method boasts a significantly improved overall yield of approximately 89% and avoids the need for chromatographic purification, making it ideal for industrial applications.[4]

Step 1: Synthesis of 2,5-Bis(methylthio)pyrimidine

In this initial step, 5-bromo-2-chloropyrimidine is dissolved in dimethylformamide (DMF), and sodium methyl mercaptide is added in batches at a controlled temperature of 20-30°C. The reaction mixture is then heated to 40-50°C for 2-6 hours.[4] This nucleophilic aromatic substitution reaction displaces the bromo group with the methylthio moiety.

Step 2: Synthesis of 2-Hydroxy-5-(methylthio)pyrimidine

The intermediate, 2,5-bis(methylthio)pyrimidine, is then subjected to acidic hydrolysis. The compound is added to an aqueous solution of hydrochloric acid, and the mixture is refluxed at 80-100°C for 10-36 hours.[4] This step selectively hydrolyzes the methylthio group at the 2-position to a hydroxyl group.

Step 3: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

In the final step, the 2-hydroxy-5-(methylthio)pyrimidine is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. The reaction is carried out under a nitrogen atmosphere, with the temperature initially maintained at 25°C during the addition of N,N-dimethylaniline, and then increased to 80-100°C for 10-36 hours to drive the reaction to completion.[4]

Chemical Reactivity and Derivatization Strategies

The 2-Chloro-5-(methylthio)pyrimidine scaffold offers multiple avenues for structural diversification, primarily centered around the reactivity of the C2-chloro substituent. This section will explore key transformations that enable the synthesis of a wide range of analogs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles.

The introduction of amino groups at the C2 position is a common strategy in medicinal chemistry to modulate solubility, basicity, and hydrogen bonding potential. This can be achieved through direct reaction with primary or secondary amines. The reaction is typically carried out in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[5] The addition of a non-nucleophilic base like triethylamine is often necessary to neutralize the HCl generated during the reaction.[5]

Experimental Protocol: General Procedure for Amination

To a solution of 8-chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine (1 equivalent) in NMP, the desired amine (2 equivalents) and triethylamine (5 equivalents) are added. The reaction mixture is then heated to 100°C for 36 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the derivatization of heteroaryl halides like 2-Chloro-5-(methylthio)pyrimidine.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the C2 position.[6] This reaction typically involves the coupling of the chloro-pyrimidine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. Microwave-assisted protocols have been shown to be particularly effective for the Suzuki coupling of chloropyrimidines, offering reduced reaction times and improved yields.[6]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (Adapted from a similar system)

A mixture of the 2,4-dichloropyrimidine (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base like K₂CO₃ in a solvent system of dioxane and water is subjected to microwave irradiation at 100-140°C for 15-20 minutes.[6][7] After completion, the reaction mixture is worked up by extraction and purified by chromatography.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It provides a powerful alternative to classical amination methods, often proceeding under milder conditions and with a broader substrate scope. This reaction is particularly useful for coupling less reactive amines or for instances where direct SNAr is sluggish. The choice of the palladium catalyst and the phosphine ligand is critical for the success of this transformation.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from a similar system)

In an inert atmosphere, the aryl halide (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) are combined in an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated, typically between 80-120°C, until the starting material is consumed. The product is then isolated and purified.[2]

Reactivity of the Methylthio Group

While the primary focus of derivatization is often the C2-chloro position, the C5-methylthio group also plays a crucial role in the overall chemical behavior of the molecule. It is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens.[9][10] However, under forcing conditions or with highly reactive nucleophiles, displacement of the methylthio group can occur.[11] More commonly, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the C5 position more susceptible to nucleophilic attack and potentially serving as a leaving group itself.[9] This provides an additional handle for late-stage functionalization.

Structural Analogs and Their Therapeutic Potential

The derivatization of the 2-Chloro-5-(methylthio)pyrimidine scaffold has led to the discovery of potent and selective modulators of various biological targets. This section will highlight some of the key therapeutic areas where these analogs have shown promise.

PCSK9 Inhibitors for Hypercholesterolemia

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels.[12] Inhibiting PCSK9 has emerged as a validated therapeutic strategy for the treatment of hypercholesterolemia. Derivatives of 2-Chloro-5-(methylthio)pyrimidine have been investigated as small molecule inhibitors of PCSK9, offering a potential oral alternative to the currently available injectable antibody therapies.[4] The development of such inhibitors is an active area of research, with a focus on optimizing potency, selectivity, and pharmacokinetic properties.

Glycosidase Inhibitors for Metabolic Diseases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic applications in the management of diabetes and other metabolic disorders. 2-Chloro-5-(methylthio)pyrimidine has been utilized as a starting material for the synthesis of novel glycosidase inhibitors, demonstrating the versatility of this scaffold in generating compounds with diverse biological activities.[4]

TRPV4 Antagonists for Pain and Inflammation

Transient receptor potential vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological processes, including pain sensation and inflammation.[13] Antagonists of TRPV4 are being explored as potential therapeutics for the treatment of chronic pain and inflammatory conditions.[14] Notably, derivatives of 2-Chloro-5-(methylthio)pyrimidine have been identified as potent TRPV4 antagonists.

| Compound | Target | Activity (IC₅₀) | Reference |

| A1 | hTRPV4 | 13.72 nM | [13] |

| A2 | hTRPV4 | 0.9 nM | [13] |

Table 1: Biological activity of representative TRPV4 antagonists structurally related to 2-Chloro-5-(methylthio)pyrimidine derivatives.

The high potency of these compounds underscores the potential of this chemical class in the development of novel analgesics and anti-inflammatory drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these antagonists.

Conclusion and Future Perspectives

2-Chloro-5-(methylthio)pyrimidine has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its efficient and scalable synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform for the generation of novel and structurally diverse compound libraries. The successful application of this scaffold in the development of potent inhibitors of key therapeutic targets such as PCSK9, glycosidases, and TRPV4 channels highlights its significant potential in drug discovery.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The systematic exploration of a wider range of substituents at the C2 and C5 positions using advanced synthetic methodologies will be crucial for discovering novel bioactivities.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on the identified active compounds will provide critical insights for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Targets: The inherent versatility of the 2-Chloro-5-(methylthio)pyrimidine scaffold suggests that its derivatives may have utility against a broader range of biological targets. High-throughput screening of compound libraries against diverse target classes could unveil new therapeutic opportunities.

References

- Google Patents. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.

- Google Patents.

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

PMC - NIH. Structural Pharmacology of TRPV4 Antagonists. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

ResearchGate. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

-

PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

-

PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

-

The Discovery and Optimisation of a Highly Selective Series of TRPV4 Antagonists. [Link]

-

MDPI. Naturally Occurring PCSK9 Inhibitors: An Updated Review. [Link]

-

PubMed. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. [Link]

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

- Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

PubMed. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure. [Link]

-

ResearchGate. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

-

PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]

-

ResearchGate. Amination of 2-halopyridines. [a]. [Link]

-

PubMed Central. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). [Link]

-

ResearchGate. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Open Exploration Publishing. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. [Link]

-

NIH. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

ResearchGate. TRPV4 agonists and antagonists. [Link]

-

Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]

Sources

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

Strategic Sourcing & Technical Profile: 2-Chloro-5-(methylthio)pyrimidine

The following technical guide details the procurement, validation, and application of 2-Chloro-5-(methylthio)pyrimidine (CAS: 115581-36-7).[1]

Executive Summary